molecular formula C7H8BFO3 B1307356 2-Fluoro-6-methoxyphenylboronic acid CAS No. 78495-63-3

2-Fluoro-6-methoxyphenylboronic acid

Cat. No. B1307356
CAS RN: 78495-63-3
M. Wt: 169.95 g/mol
InChI Key: XOVMDVZAWWQSDC-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyphenylboronic acid is a compound that belongs to the class of arylboronic acids, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are characterized by their boronic acid functional group attached to an aromatic ring that is further substituted with various groups such as fluorine and methoxy groups. The presence of the fluorine atom can significantly affect the electronic properties of the molecule, making it an interesting subject for chemical research.

Synthesis Analysis

The synthesis of fluoro-substituted phenylboronic acids, including 2-fluoro-6-methoxyphenylboronic acid, typically involves the use of organoboronic compounds that can be prepared through various methods, such as the borylation of aryl halides. The fluorine and methoxy groups on the aromatic ring can be introduced through electrophilic aromatic substitution or via cross-coupling reactions with appropriate precursors. The synthesis of related compounds has been explored in the literature, demonstrating the versatility of these methods for introducing different substituents onto the aromatic ring .

Molecular Structure Analysis

The molecular structure of fluoro-substituted phenylboronic acids is influenced by the position of the substituents on the aromatic ring. The presence of a fluorine atom can lead to different tautomeric forms due to its electronegative nature, which can affect the distribution of electron density within the molecule. X-ray diffraction studies and NMR spectroscopy are commonly used to determine the precise molecular structure and to investigate the tautomeric equilibria that may exist in these compounds .

Chemical Reactions Analysis

Arylboronic acids, including 2-fluoro-6-methoxyphenylboronic acid, are known for their participation in Suzuki-Miyaura cross-coupling reactions, where they react with various halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds. The electron-withdrawing effect of the fluorine atom can enhance the reactivity of the boronic acid in these coupling reactions. Additionally, the presence of the methoxy group can further influence the reaction outcomes by stabilizing intermediates or transition states .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-6-methoxyphenylboronic acid are determined by its functional groups. The boronic acid group is known to undergo reversible reactions with diols to form cyclic boronate esters, which can be exploited in various chemical transformations. The fluorine and methoxy substituents can affect the acidity (pKa) of the boronic acid, its solubility in different solvents, and its stability under various conditions. These properties are crucial for the handling and application of the compound in synthetic chemistry .

Scientific Research Applications

1. Fluorescence Quenching Studies

2-Fluoro-6-methoxyphenylboronic acid and its derivatives have been studied for their fluorescence quenching properties. For instance, the fluorescence quenching of similar compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has been explored using steady-state fluorescence measurements. Such studies are significant in understanding the photophysical properties of these compounds, which can have implications in developing new materials and sensors (H. S. Geethanjali et al., 2015).

2. Hybrid Nanomaterials Characterization

This compound has also been used in the characterization of hybrid nanomaterials. For example, derivatives of 2-Fluoro-6-methoxyphenylboronic acid have been utilized in the context of BINOL (bis-2-naphthol) derivatives immobilized onto carbon nanotubes. This research contributes to the understanding of the chemical and electronic integrity of these complex hybrid materials, which is crucial for their application in various fields like catalysis and material science (C. Monteiro et al., 2015).

3. Antifungal Activity

Compounds structurally related to 2-Fluoro-6-methoxyphenylboronic acid, such as 4-fluoro-2-formylphenylboronic acid, have demonstrated antifungal properties. These studies are significant for developing new antifungal agents and understanding the role of molecular structure in biological activity (Krzysztof M. Borys et al., 2019).

4. Structural Analysis in Crystal Engineering

The structural analysis of ortho-alkoxyphenylboronic acids, which include compounds like 2-Fluoro-6-methoxyphenylboronic acid, has been undertaken to design novel boronic acids with a monomeric structure. This research is crucial in crystal engineering, providing insights into molecular interactions and packing in crystals (M. Cyrański et al., 2012).

5. Role in Supramolecular Assemblies

Phenylboronic and 4-methoxyphenylboronic acids, related to 2-Fluoro-6-methoxyphenylboronic acid, have been used to design and synthesize supramolecular assemblies. These studies contribute to our understanding of molecular interactions and have potential applications in areas like sensor development and materials science (V. Pedireddi et al., 2004).

6. Applications in Organic Synthesis

Fluoro-containing arylboronic acids, similar to 2-Fluoro-6-methoxyphenylboronic acid, have been used in nickel(0)-catalyzed cross-coupling reactions in organic synthesis. This highlights the role of such compounds in facilitating complex chemical reactions (Wen-Bo Chen et al., 2016).

7. Experimental Oncology Applications

Compounds like 2-Fluoro-6-formylphenylboronic acid have shown potential in experimental oncology, particularly in inducing apoptosis in cancer cells. Such research is pivotal in developing new anticancer therapies (Mateusz Psurski et al., 2018).

8. Synthesis of Fluorinated Heterocyclic Compounds

Derivatives of 2-Fluoro-6-methoxyphenylboronic acid have been utilized in the synthesis of various fluorinated heterocyclic compounds, demonstrating their utility in expanding the range of available fluorinated compounds for various applications (G. Shi et al., 1996).

Safety And Hazards

2-Fluoro-6-methoxyphenylboronic Acid is classified as having acute oral toxicity and can cause skin irritation and serious eye irritation . It is harmful if swallowed and is harmful to aquatic life with long-lasting effects .

Future Directions

2-Fluoro-6-methoxyphenylboronic Acid has potential applications in the synthesis of novel non-boron containing compounds . It can also be used as a reactant for the preparation of functionally selective allosteric modulators of GABAA receptors .

properties

IUPAC Name

(2-fluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVMDVZAWWQSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391160
Record name 2-Fluoro-6-methoxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxyphenylboronic acid

CAS RN

78495-63-3
Record name 2-Fluoro-6-methoxybenzeneboronic acid
Source ChemIDplus
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Record name 2-Fluoro-6-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-6-methoxyphenyl)boronic acid
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Record name 2-Fluoro-6-methoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Wang, L Wang, LY Chen… - Australian Journal of …, 2014 - CSIRO Publishing
The regioselective synthesis of pinacol arylboronate has been achieved from 1,3-disubstituted benzene through directed ortho-metallation (DoM)–borylation sequence. A wide range of …
Number of citations: 3 www.publish.csiro.au
H Scott, RM Walmsley - Mutation Research/Genetic Toxicology and …, 2015 - Elsevier
Boronic acids and their derivatives have been exploited for their pharmacological activity and their utility as intermediates in the synthesis of novel non-boron containing compounds. A …
Number of citations: 24 www.sciencedirect.com
AA Friedman - 2013 - central.bac-lac.gc.ca
Domino catalysis is an ideal strategy in the synthesis of heterocyclic scaffolds, as multiple bonds can be formed under a single set of reaction conditions. In this work, we present the …
Number of citations: 1 central.bac-lac.gc.ca
E Dubost, R Magnelli, T Cailly, R Legay, F Fabis… - Tetrahedron, 2010 - Elsevier
… As an example, the Suzuki cross-coupling of 2-fluoro-6-methoxyphenylboronic acid 1l and 2-bromobenzonitrile followed by the KOH-mediated anionic ring closure of the crude …
Number of citations: 42 www.sciencedirect.com

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